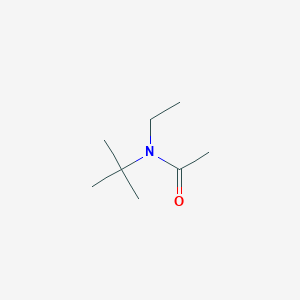

N-tert-butyl-N-ethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6-9(7(2)10)8(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKVRQIKXKZPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Studies Pertaining to N Tert Butyl N Ethylacetamide

Mechanistic Pathways of Amide Bond Formation

The synthesis of N-tert-butyl-N-ethylacetamide, like other amides, primarily proceeds through a nucleophilic acyl substitution pathway. This process involves the reaction of an amine with a carboxylic acid derivative.

Nucleophilic acyl substitution is a two-step addition-elimination mechanism. This reaction is characteristic of carboxylic acid derivatives, where an incoming nucleophile replaces a leaving group on the acyl carbon.

The mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of N-tert-butyl-N-ethylamine attacks the partially positive carbonyl carbon of the acyl compound. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the leaving group (e.g., a chloride ion in the case of acetyl chloride) breaks, and the leaving group is expelled. A final deprotonation step on the nitrogen atom yields the neutral this compound product.

The reactivity of the carboxylic acid derivative is a key factor, with reactivity generally following the order: acid chloride > acid anhydride (B1165640) > ester > amide. The bulky tert-butyl group on the nitrogen of the reacting amine can introduce steric hindrance, potentially slowing the rate of the nucleophilic attack compared to less hindered amines.

The central species in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . This short-lived species features an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. It contains a negatively charged oxygen atom (an alkoxide) and the original carbonyl group, the incoming nucleophile, and the leaving group all attached to this central carbon. The collapse of this intermediate to reform a carbonyl group is the driving force for the elimination step.

In modern synthetic methods, other intermediates can be involved, particularly when using activating agents. For instance, in reactions involving silylating agents, intermediates such as silylamines or silyl (B83357) esters can be formed to enhance reactivity. However, the fundamental pathway still converges through a tetrahedral intermediate structure.

| Intermediate | Description | Role in Amidation |

| Tetrahedral Intermediate | An sp³-hybridized carbon with a negatively charged oxygen, the original alkyl group, the amine nucleophile, and the leaving group attached. | The central, high-energy intermediate in the addition-elimination mechanism of nucleophilic acyl substitution. |

| Silylamine | An amine where a hydrogen atom is replaced by a silyl group (e.g., trimethylsilyl). | Can be used as an activated form of the amine, potentially increasing its nucleophilicity or modifying reaction conditions. |

| Silyl Ester | A carboxylic acid derivative where the acidic proton is replaced by a silyl group. | An activated form of the carboxylic acid, facilitating attack by the amine nucleophile. |

In some amidation reactions, particularly the direct reaction between a carboxylic acid and an amine, the reaction can be slow. Catalysis is often required. While external catalysts are common, the reactants themselves can sometimes play a catalytic role. A second molecule of the amine reactant can act as a base to deprotonate the nitrogen of the attacking amine in the tetrahedral intermediate, facilitating the reaction.

Hydrogen bonding plays a significant role in stabilizing the transition states and intermediates. For example, hydrogen bond donors can interact with the carbonyl oxygen of the electrophile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. In the context of this compound synthesis, while the tertiary amine reactant cannot act as a hydrogen bond donor, solvent molecules or other additives can fulfill this role, influencing the reaction rate and efficiency.

Amide Hydrolysis Mechanisms

Amide hydrolysis is the reverse of amide formation and results in the cleavage of the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base and typically requires more vigorous conditions than the hydrolysis of esters.

Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism involving the activation of the carbonyl group.

The steps are as follows:

Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., hydronium ion, H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added oxygen atom to the nitrogen atom of the amide group. This is a crucial step as it converts the amine moiety into a better leaving group (an ammonium (B1175870) ion).

Elimination: The lone pair on the hydroxyl oxygen reforms the carbonyl double bond, leading to the expulsion of the neutral N-tert-butyl-N-ethylamine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst (H₃O⁺).

The key intermediate in this pathway is a tetrahedral structure containing an oxonium ion before the proton transfer step.

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), amide hydrolysis occurs via a different but related mechanism. This process is often referred to as base-promoted rather than base-catalyzed because the hydroxide is consumed in the reaction.

The mechanism involves:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate with a negatively charged oxygen (an alkoxide).

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the amide anion (⁻N(CH₂CH₃)(C(CH₃)₃)) as the leaving group. This is generally the rate-limiting step because the amide anion is a very poor leaving group.

Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid (acetic acid). This final, irreversible acid-base reaction drives the equilibrium towards the products, forming a carboxylate salt (acetate) and the neutral amine (N-tert-butyl-N-ethylamine).

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst/Reagent | Acid (e.g., H₃O⁺), regenerated | Base (e.g., OH⁻), consumed |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |

| Key Intermediate | Oxonium-type tetrahedral intermediate | Alkoxide tetrahedral intermediate |

| Leaving Group | Neutral amine (N-tert-butyl-N-ethylamine) | Amide anion (⁻N(CH₂CH₃)(C(CH₃)₃)) |

| Final Products | Carboxylic acid and ammonium salt | Carboxylate salt and neutral amine |

Carbon-Nitrogen Bond Cleavage in N-tert-butyl Substituted Amides

The cleavage of the robust carbon-nitrogen (C–N) amide bond is a challenging yet crucial transformation in organic synthesis. In N-tert-butyl substituted amides, such as this compound, the bulky tert-butyl group introduces significant steric and electronic effects that influence the reactivity of the C–N bond.

Research into related tertiary amides has shown that the substituents on the nitrogen atom are critical in facilitating C–N bond cleavage. Bulky groups can distort the amide from its typical planar geometry, which weakens the resonance stabilization (n(N)−π*(C=O) conjugation) and makes the bond more susceptible to cleavage. Transition metals, such as palladium and nickel, are often employed to catalyze these transformations. The mechanism frequently involves a rate-determining oxidative addition of the metal into the C–N bond. acs.org For instance, palladium-catalyzed transamidation reactions have been developed where the C–N bond of a tertiary amine is activated by the catalyst and a peroxide, allowing it to react with a tertiary amide. organic-chemistry.org

Furthermore, transition-metal-free methods have been developed for the nitrogenation of tertiary amides, which proceed through both C–C and C–N bond cleavage, utilizing sodium nitrite (B80452) as the nitrogen source. diva-portal.org Reductive cleavage of N-tert-butyl groups has also been observed in related molecules like N,N′-di-tert-butylcarbodiimide, where a highly reducing metal complex facilitates the scission of the N–C bond to form a tert-butylcyanamide (B2729067) anion. acs.org This demonstrates that the N-tert-butyl linkage can be cleaved under specific reductive conditions.

Mechanisms of Amide Functionalization and Reduction

Hydrosilylation is a prominent method for the reduction of amides to amines, imines, or other derivatives. The mechanism of this transformation can proceed through several pathways, often dependent on the catalyst and the substrate. For tertiary amides like this compound, both metal-catalyzed and metal-free routes have been established.

Transition-Metal-Catalyzed Pathways: Iridium and rhodium complexes are effective catalysts for the hydrosilylation of tertiary amides. researchgate.netresearchgate.net The general mechanism involves the activation of the hydrosilane by the metal center. Iridium(I) catalysts, for example, can react with silanes to form reactive silyl-iridium hydride species. The amide's carbonyl oxygen then coordinates to this complex, and a subsequent hydride transfer to the carbonyl carbon occurs. This leads to the formation of a silylhemiaminal intermediate. researchgate.net This intermediate is often unstable and can undergo further reaction or elimination. Depending on the conditions and subsequent work-up, this can lead to the formation of the corresponding amine or, if α-protons are present and eliminated, an enamine. researchgate.net

Base-Catalyzed Pathways: Metal-free hydrosilylation can be achieved using a strong base, such as potassium tert-butoxide (KOtBu), as a catalyst. researchgate.netresearchgate.net In this pathway, the base is proposed to activate the silane (B1218182), forming a hypervalent silicon species (a pentacoordinated silicate (B1173343) intermediate). diva-portal.org This intermediate is a more potent hydride donor. The activated hydride then attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate can then collapse to a silyl hemiaminal, which upon acidic work-up can yield an aldehyde, or in other cases, proceed to the fully reduced amine. researchgate.netresearchgate.net

| Mechanism Type | Catalyst Example | Key Intermediate | Typical Product(s) |

|---|---|---|---|

| Transition-Metal-Catalyzed | Iridium(I) or Rhodium(I) complexes | Silylhemiaminal | Amines, Enamines |

| Base-Catalyzed (Metal-Free) | Potassium tert-butoxide (KOtBu) | Tetrahedral Adduct / Silyl Hemiaminal | Aldehydes, Enamines, Amines |

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry that can be used for the functionalization of C–H bonds. In amides, the nitrogen atom plays a crucial role in directing this reactivity. The C–H bonds located alpha to the nitrogen atom (on the ethyl and tert-butyl groups of this compound) are activated towards HAT. bohrium.com This activation arises from the ability of the nitrogen's lone pair to stabilize an adjacent radical through hyperconjugation, which lowers the bond dissociation energy (BDE) of the α-C–H bond. bohrium.com

Studies on various acetamides have shown that HAT reactions mediated by radicals, such as the tert-butoxyl radical, occur almost exclusively at the C–H bonds alpha to the nitrogen. mdpi.com The formation of an amidyl radical (where the radical is centered on the nitrogen) can lead to intramolecular HAT, with 1,5-HAT processes being particularly common and energetically favored over other pathways like 1,2-HAT. acs.orgresearchgate.net The high strength of the N–H bond that is formed upon abstraction makes amidyl radicals powerful HAT reagents capable of cleaving even unactivated C(sp³)–H bonds. researchgate.net The selectivity of HAT is governed by the relative BDEs of the bonds being broken and formed, with the process being thermodynamically favorable if a weaker C-H bond is broken to form a stronger bond (e.g., N-H). researchgate.net

| Bond Type | Typical BDE (kcal/mol) | Significance |

|---|---|---|

| Unactivated C(sp³)–H (e.g., in cyclohexane) | ~99.5 | Baseline for unactivated C-H bonds. |

| C–H alpha to Nitrogen (in amides) | Lower than unactivated C-H | Activated site for HAT due to radical stabilization. bohrium.com |

| N–H in Amides | ~97–111 | High BDE makes amidyl radicals strong HAT abstractors. researchgate.net |

Quantum-Chemical Investigations into Amide Chlorination Mechanisms (referencing N-methylacetamide as a model)

The chlorination of amides is an important reaction in environmental and biological chemistry. acs.org Quantum-chemical studies using N-methylacetamide (NMA) as a model system have provided deep insight into the mechanism of its reaction with hypochlorous acid (HOCl). researchgate.netacs.orgresearchgate.net Three primary pathways have been computationally investigated to determine the most energetically favorable route to N-chloro-N-methylacetamide. researchgate.net

The three proposed mechanisms are:

One-Step N-Chlorination: A direct attack of HOCl on the amide nitrogen.

Chlorination via an O-chlorinated Intermediate: Initial attack on the amide oxygen, followed by rearrangement.

N-Chlorination of the Iminol Intermediate: Tautomerization of the amide to its iminol form, followed by reaction of the iminol with HOCl. researchgate.netacs.org

High-level quantum chemical calculations have shown that the third mechanism, involving the iminol tautomer, is the most favorable pathway. researchgate.netacs.org The calculated free energy of activation (ΔG‡298) for this route is 87.3 kJ/mol, which is in excellent agreement with the experimental value of approximately 87 kJ/mol. researchgate.netresearchgate.net The other proposed mechanisms have significantly higher calculated energy barriers, making them inconsistent with experimental kinetic data. researchgate.netacs.org This iminol-mediated pathway is now considered the general mechanism for the N-chlorination of a wide range of amides. researchgate.net

| Proposed Reaction Pathway | Calculated Activation Free Energy (ΔG‡298) | Consistency with Experiment (ΔG‡298 ≈ 87 kJ/mol) |

|---|---|---|

| One-Step N-Chlorination | Significantly higher than experimental value | Inconsistent |

| Via O-Chlorinated Intermediate | Significantly higher than experimental value | Inconsistent |

| Via Iminol Intermediate | 87.3 kJ/mol acs.orgresearchgate.net | Consistent researchgate.net |

Advanced Spectroscopic Characterization of N Tert Butyl N Ethylacetamide and Structural Analogues

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For N-tert-butyl-N-ethylacetamide, a tertiary amide, the most significant absorption band is the carbonyl (C=O) stretch, commonly referred to as the Amide I band.

Amide I Band Analysis and Correlation with Vibrational Modes

The Amide I band is a characteristic and intense absorption for amides, appearing in the region of 1630-1680 cm⁻¹ for tertiary amides. This band is primarily due to the C=O stretching vibration, with minor contributions from C-N stretching and C-C-N deformation vibrations. The position of the Amide I band is sensitive to the electronic and steric environment of the carbonyl group.

In this compound, the electron-donating nitrogen atom is expected to lower the frequency of the C=O stretch compared to a simple ketone, due to resonance that imparts partial double bond character to the C-N bond and weakens the C=O bond. The bulky tert-butyl group can also influence the electronic environment and bond angles, which in turn affects the vibrational frequency.

For comparison, the related secondary amide, N-tert-butylacetamide, which contains an N-H bond, shows its Amide I band in a similar region. nist.gov The tertiary amide N,N-diethylacetamide, another structural analogue, provides a good model for the expected Amide I band in this compound.

A summary of the expected and observed IR absorption bands for this compound and its analogues is presented in Table 1.

| Vibrational Mode | This compound (Predicted) | N-tert-butylacetamide nist.gov | N-ethylacetamide nih.govchemicalbook.com | N,N-diethylacetamide |

| Amide I (C=O stretch) | ~1640 cm⁻¹ | ~1655 cm⁻¹ | ~1650 cm⁻¹ | ~1645 cm⁻¹ |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | 2870-2970 cm⁻¹ | 2870-2980 cm⁻¹ | 2870-2970 cm⁻¹ |

| N-H stretch | Absent | ~3300 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) | Absent |

| N-H bend (Amide II) | Absent | ~1555 cm⁻¹ | ~1560 cm⁻¹ | Absent |

Table 1: Comparison of Principal Infrared Absorption Frequencies (cm⁻¹) for this compound and its Structural Analogues.

Influence of Hydrogen Bonding on Spectroscopic Signatures (e.g., N-H and C=O stretches)

As a tertiary amide, this compound lacks an N-H bond, and therefore cannot act as a hydrogen bond donor. This has a significant impact on its IR spectrum compared to primary and secondary amides. The characteristic N-H stretching and bending (Amide II) bands are absent from its spectrum. hmdb.ca

While it cannot donate hydrogen bonds, the carbonyl oxygen of this compound can act as a hydrogen bond acceptor. In protic solvents or in mixtures with hydrogen-bonding species, this interaction can influence the position of the Amide I band.

Solvent Effects on Carbonyl Stretching Frequencies

The frequency of the carbonyl (C=O) stretching vibration is sensitive to the polarity of the solvent. In general, more polar solvents will lower the frequency of the C=O stretch. This is due to the stabilization of the more polar resonance structure of the amide bond by the solvent, which increases the single-bond character of the C=O bond.

For this compound, moving from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to cause a redshift (a shift to lower wavenumber) of the Amide I band. In protic solvents like water or alcohols, this effect would be even more pronounced due to hydrogen bonding with the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the different alkyl groups attached to the amide functionality. Due to restricted rotation around the C-N amide bond, the signals for the ethyl group may be broadened or even appear as two separate sets of signals at lower temperatures.

The predicted chemical shifts for the protons in this compound are detailed in Table 2. These predictions are based on the analysis of its structural analogues, N-tert-butylacetamide and N,N-diethylacetamide. nist.govchemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| -N-CH₂-CH₃ | ~3.3 | Quartet | 2H |

| -N-CH₂-CH₃ | ~1.1 | Triplet | 3H |

| -C(O)-CH₃ | ~2.1 | Singlet | 3H |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Interpretation

The carbon-13 NMR spectrum of this compound will provide information on all the carbon atoms in the molecule. The chemical shift of each carbon is dependent on its electronic environment.

The predicted ¹³C NMR chemical shifts are presented in Table 3, based on data from related structures. nih.govchemicalbook.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(O)- | ~170 |

| -C(CH₃)₃ | ~50 |

| -C(CH₃)₃ | ~28 |

| -N-CH₂-CH₃ | ~40 |

| -N-CH₂-CH₃ | ~13 |

| -C(O)-CH₃ | ~21 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Microwave Spectroscopy for Conformational and Rotational Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational motion of molecules in the gas phase. tanta.edu.egtaylorfrancis.com By analyzing the absorption of microwave radiation, it is possible to determine with great precision the moments of inertia of a molecule, from which its geometry and the presence of different conformers can be deduced. Furthermore, finer details of the molecular structure and dynamics, such as nuclear quadrupole coupling and internal rotation of molecular subgroups, can be investigated.

Rotational Spectrum Measurement and Conformer Identification

The experimental investigation revealed the presence of only one conformer of N-tert-butylacetamide in the supersonic jet. acs.orgresearchgate.net This observed conformer possesses a trans configuration, where the bulky tert-butyl group is positioned opposite to the carbonyl group across the C-N bond, and exhibits Cs symmetry. acs.orgresearchgate.net Quantum chemical calculations performed in conjunction with the experimental work supported the higher stability of the trans conformer over the cis form. acs.org The rotational constants for this conformer were precisely determined from the fit of the observed rotational transitions.

Table 1: Spectroscopic Constants of the trans Conformer of N-tert-butylacetamide

| Parameter | Value |

| A (MHz) | 3589.6432(11) |

| B (MHz) | 2240.23938(63) |

| C (MHz) | 1699.27415(57) |

| ΔJ (kHz) | 0.3121(29) |

| ΔJK (kHz) | -1.139(15) |

| ΔK (kHz) | 2.592(52) |

| δJ (kHz) | 0.0805(23) |

| δK (kHz) | 0.160(21) |

| Data sourced from Lievin et al. (2016). acs.org |

Analysis of ¹⁴N Nuclear Quadrupole Coupling

The nitrogen nucleus (¹⁴N) possesses a non-spherical charge distribution, resulting in a nuclear quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, leading to a splitting of the rotational energy levels, known as hyperfine structure. The analysis of this splitting provides valuable information about the electronic environment of the nitrogen atom. nih.govrsc.orgresearchgate.net

In the study of N-tert-butylacetamide, hyperfine structures arising from the ¹⁴N nuclear quadrupole coupling were observed for all rotational-torsional transitions. acs.orgresearchgate.net The quadrupole coupling constants (χaa, χbb, and χcc) were determined with high accuracy by fitting the observed hyperfine patterns. These constants are the diagonal elements of the nuclear quadrupole coupling tensor in the principal axis system of the molecule and offer a sensitive probe of the N-orbital populations. researchgate.net

Table 2: ¹⁴N Nuclear Quadrupole Coupling Constants for trans-N-tert-butylacetamide

| Parameter | Value (MHz) |

| χaa | 1.6385(12) |

| χbb | -2.7169(14) |

| χcc | 1.0784(14) |

| Data sourced from Lievin et al. (2016). acs.org |

Investigation of Methyl Internal Rotation Dynamics and Barrier Heights

For N-tert-butylacetamide, significant torsional splittings, some as large as 4.3 GHz, were observed in the rotational spectrum. acs.orgresearchgate.net These splittings were attributed to the internal rotation of the acetyl methyl group (CH₃(C=O)). acs.orgresearchgate.net A detailed analysis of these splittings yielded a barrier to internal rotation (V₃) of approximately 65 cm⁻¹. acs.orgresearchgate.net This value provides a quantitative measure of the steric and electronic effects governing the rotation of the methyl group. Similar investigations have been carried out on other acetamides, such as N,N-diethylacetamide, to understand how substitutions on the nitrogen atom affect the barrier to internal rotation of the acetyl methyl group. nih.govresearchgate.net

Table 3: Internal Rotation Parameters for trans-N-tert-butylacetamide

| Parameter | Value |

| V₃ (cm⁻¹) | 65.11(32) |

| ∠(i,a) (°) | 27.53(15) |

| ∠(i,b) (°) | 62.47(15) |

| Iα (uŲ) | 3.14 (fixed) |

| V₃ represents the barrier height to internal rotation. ∠(i,a) and ∠(i,b) are the angles between the internal rotor axis and the principal axes a and b. Iα is the moment of inertia of the methyl group. Data sourced from Lievin et al. (2016). acs.org |

Advanced Chiroptical Spectroscopies (Circular Dichroism, Vibrational Circular Dichroism, Raman Optical Activity) for Nonplanar Amide Group Characterization

While amides are often depicted as planar due to resonance, significant deviations from planarity can occur, influencing the molecule's structure and function. nih.gov Chiroptical spectroscopies are particularly sensitive to the three-dimensional arrangement of atoms and are powerful tools for investigating such nonplanar distortions. acs.org These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.orgwikipedia.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. wikipedia.orgrsc.orgjascoinc.com For a molecule with a nonplanar amide group, which is inherently chiral, VCD can provide a unique spectroscopic signature. nih.gov Computational studies on model amides like N-methylacetamide have shown that even small deviations from planarity can lead to detectable VCD signals. nih.gov However, in larger molecules, these signals can be weak compared to other contributions. nih.gov

Raman Optical Activity (ROA) is a complementary technique that measures a small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgcapes.gov.br ROA is also highly sensitive to chirality and molecular conformation. nih.govnih.gov Theoretical studies suggest that ROA spectroscopy is a very promising technique for detecting amide nonplanarity. nih.gov Specifically, the amide I and amide III vibrational bands in ROA spectra are expected to be particularly sensitive to distortions of the amide bond. nih.gov

Electronic Circular Dichroism (ECD) , which operates in the UV-visible region, can also be used. For nonplanar amides, a significant ECD signal, specifically a couplet in the n-π* transition region, is predicted to arise from the distortion. nih.gov

For a molecule like this compound, which is chiral if the amide group is nonplanar or if it adopts a chiral conformation, these chiroptical techniques would be invaluable. By comparing experimentally measured VCD, ROA, and ECD spectra with those predicted by quantum chemical calculations for different conformers and degrees of amide twisting, a detailed picture of its three-dimensional structure in solution can be obtained. youtube.com

Computational Chemistry and Theoretical Investigations of N Tert Butyl N Ethylacetamide

Application of Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-tert-butyl-N-ethylacetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for studying amides due to its favorable balance between accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, the equilibrium geometry can be predicted.

These calculations also provide the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different conformations and for calculating thermodynamic properties. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results that are in good agreement with experimental data. For related amides, DFT has been successfully used to predict molecular structures and relative energies.

Table 1: Representative Data from a DFT Geometry Optimization of this compound (Hypothetical) This table illustrates the type of data obtained from DFT calculations. The values are hypothetical and based on typical results for similar amides.

| Parameter | Optimized Value |

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.37 Å |

| N-C(ethyl) Bond Length | 1.46 Å |

| N-C(tert-butyl) Bond Length | 1.49 Å |

| C-N-C Bond Angle | 118° |

| Total Electronic Energy | -559.xxxx Hartrees |

| Dipole Moment | 3.5 D |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For a molecule like this compound, ab initio calculations can provide benchmark data for its structure and energy. They are particularly useful for studying systems where electron correlation effects are significant. These high-level calculations can also be used to study the dynamics of the molecule, for instance, by mapping out the potential energy surface for internal rotations or other conformational changes. The accuracy of ab initio methods makes them invaluable for validating results from more computationally efficient methods like DFT. For similar molecules, ab initio calculations have been instrumental in refining structural parameters and understanding intermolecular interactions.

Conformational Analysis and Mapping of Energy Landscapes

The presence of rotatable bonds in this compound, specifically the C-N bonds and the C-C bonds within the ethyl and tert-butyl groups, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

By systematically rotating the dihedral angles associated with these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers for interconversion between these shapes. Studies on related amides have shown that the steric hindrance imposed by the bulky tert-butyl group significantly influences the conformational preferences and the rotational barriers around the C-N bond.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical outcome of a conformational analysis, showing the relative stability of different rotational isomers.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche | 60° | 1.20 | 25 |

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational methods are extensively used to predict and interpret the spectroscopic signatures of molecules, providing a direct link between the molecular structure and the experimental spectrum.

Theoretical infrared (IR) spectra can be simulated from the results of quantum chemical calculations. After performing a geometry optimization, a frequency calculation is carried out to determine the vibrational modes of the molecule. Each vibrational mode has a characteristic frequency and intensity, which correspond to the peaks in the IR spectrum.

These calculations are invaluable for assigning the vibrational bands observed in experimental IR spectra to specific molecular motions. For this compound, computational IR spectroscopy can help identify the characteristic stretching frequencies of the C=O (amide I band), N-H (if present, though not in this tertiary amide), and C-N groups, as well as the bending and torsional modes. Theoretical studies on similar amides have demonstrated that the position of the amide I band is sensitive to the local environment and conformation of the molecule. nih.gov

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. Computational chemistry plays a crucial role in predicting the rotational spectrum of a molecule like this compound.

From the optimized geometry obtained through DFT or ab initio calculations, the principal moments of inertia and the corresponding rotational constants (A, B, and C) can be calculated. These theoretical constants can then be used to predict the frequencies of the rotational transitions that would be observed in a microwave spectrum. This prediction is essential for guiding the experimental search for the spectral lines and for the subsequent assignment and fitting of the experimental data to obtain highly accurate molecular parameters.

Table 3: Predicted Rotational Constants for this compound (Hypothetical) This table shows the kind of data generated from computational predictions for microwave spectroscopy.

| Parameter | Predicted Value |

| Rotational Constant A | 2500 MHz |

| Rotational Constant B | 1800 MHz |

| Rotational Constant C | 1500 MHz |

| Electric Dipole Moment (μa) | 3.2 D |

| Electric Dipole Moment (μb) | 1.5 D |

| Electric Dipole Moment (μc) | 0.1 D |

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound at an atomic level. Through the application of quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying the most probable pathways, the structures of transient intermediates, and the high-energy transition states that govern the reaction rate.

One of the most studied reactions for amides is hydrolysis, which can proceed under acidic, basic, or neutral conditions. Computational studies, often employing Density Functional Theory (DFT) or high-level ab initio methods, can provide a mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.netblogspot.com For a substituted amide like this compound, theoretical models can predict how the steric bulk of the tert-butyl and ethyl groups influences the reaction mechanism and energetics compared to simpler amides like formamide (B127407) or N-methylacetamide. mcmaster.caresearchgate.net

Acid-Catalyzed Hydrolysis: In the acid-catalyzed mechanism, computational models typically investigate the initial protonation of the amide. Studies have shown that protonation can occur at either the carbonyl oxygen or the nitrogen atom. For most planar amides, O-protonation is thermodynamically favored. researchgate.net The subsequent rate-determining step is often the nucleophilic attack of a water molecule on the carbonyl carbon. researchgate.netacs.org Computational modeling can precisely calculate the energy barriers for these steps.

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. nih.govacs.org Computational simulations can model this process in the gas phase and in aqueous solution, revealing the significant role of solvent molecules in stabilizing the transition state through hydrogen bonding. nih.govacs.org The calculated free energy barriers for the formation of the tetrahedral intermediate are often in good agreement with experimental values for similar amides. nih.gov

The table below illustrates hypothetical data that could be generated from a computational study on the hydrolysis of this compound, comparing different reaction conditions. The activation energy (ΔE‡) represents the energy barrier for the rate-determining step.

| Reaction Pathway | Rate-Determining Step | Computational Method | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed (O-Protonation) | Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | 18.5 |

| Acid-Catalyzed (N-Protonation) | Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | 25.2 |

| Base-Catalyzed | Formation of tetrahedral intermediate | DFT (B3LYP/6-31G) with PCM | 22.1 |

| Neutral Hydrolysis | Concerted H₂O addition | DFT (B3LYP/6-31G) | 45.8 |

By analyzing the transition state structures, researchers can gain insights into the geometry of the reacting molecules at the peak of the energy barrier. For instance, in the hydrolysis of this compound, the bulky tert-butyl group would likely influence the angle of nucleophilic attack, a detail that can be precisely characterized through computational geometry optimization of the transition state. blogspot.comblogspot.com

Molecular Dynamics Simulations for Dynamic Behavior of Amide Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into the dynamics of this compound in various environments, particularly in solution. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, solvation dynamics, and transport properties. mdpi.com

To simulate a system containing this compound, a force field is required to define the potential energy of the system as a function of its atomic coordinates. Commonly used force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement). mdpi.comtandfonline.com The amide itself and the surrounding solvent molecules (e.g., water, modeled using SPC/E or TIP3P models) are represented explicitly. tandfonline.com

Solvation and Hydrogen Bonding: MD simulations are particularly useful for studying how this compound interacts with solvent molecules. The secondary amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Simulations can quantify the number and lifetime of hydrogen bonds formed between the amide and water molecules. tandfonline.com Analysis of radial distribution functions (RDFs) can reveal the structure of the solvation shells around different parts of the molecule, such as the hydrophobic tert-butyl and ethyl groups and the hydrophilic amide group. tandfonline.com This provides a detailed picture of how the molecule is organized within the solvent.

Conformational Dynamics: The N-C(O) bond in amides has a partial double bond character, leading to rotational barriers and the possibility of cis and trans isomers. MD simulations can explore the conformational landscape of this compound, including the rotation around key single bonds and the potential for isomerization of the amide bond. The bulky substituents are expected to heavily favor the trans conformation and influence the flexibility of the surrounding alkyl chains.

The following interactive table summarizes typical parameters and outputs from a hypothetical MD simulation of this compound in an aqueous solution.

| Parameter/Output | Description | Typical Value/Result |

|---|---|---|

| Force Field | Defines inter- and intramolecular potentials | OPLS-AA |

| Water Model | Model for solvent molecules | SPC/E |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | System temperature | 298 K |

| Pressure | System pressure | 1 atm |

| Radial Distribution Function g(r) | Probability of finding a particle at distance r from another | Peak for C=O···H-O(water) at ~1.9 Å |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels | Used to calculate Diffusion Coefficient |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond | ~1-5 ps for amide-water H-bonds |

By integrating findings from quantum chemical calculations on reaction pathways with MD simulations of the system's dynamic behavior, a comprehensive, multi-scale understanding of the chemical and physical properties of this compound can be achieved. rsc.org

Chemical Reactivity and Functionalization of the N Tert Butyl N Ethylacetamide Scaffold

Reductive Functionalization Strategies of Tertiary Amides

Reductive strategies offer a powerful avenue for transforming the amide group of N-tert-butyl-N-ethylacetamide into other valuable functional groups. These methods often proceed through the generation of highly reactive intermediates, enabling a diverse range of subsequent reactions.

The partial reduction of tertiary amides like this compound can be controlled to selectively yield either the corresponding tertiary amine (N-tert-butyl-N-ethyl-ethylamine) or the aldehyde (acetaldehyde), depending on the reagents and reaction conditions employed.

One prominent method involves the use of dialkylboranes. For instance, the reduction of a tertiary amide with a less sterically hindered dialkylborane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), typically leads to the formation of the tertiary amine. In contrast, employing a bulkier dialkylborane like disiamylborane (B86530) can halt the reduction at the aldehyde stage researchgate.netscienceopen.comnih.gov. This selectivity arises from the stability of the tetrahedral intermediate formed upon the first hydride addition; bulkier reagents disfavor a second hydride addition that would lead to the amine.

Another approach utilizes transition metal catalysis. Molybdenum hexacarbonyl, [Mo(CO)6], has been shown to be an effective catalyst for the chemoselective reduction of tertiary amides, where the outcome can be tuned by temperature. At lower temperatures, the reaction can be stopped at the aldehyde stage, while higher temperatures favor the formation of the amine dntb.gov.uachemrxiv.org.

Zirconocene hydrochloride (Schwartz's reagent) is also a mild and chemoselective reagent for the conversion of tertiary amides to aldehydes columbia.edu. Catalytic versions of this reaction have been developed to address the stoichiometric use of the zirconium reagent columbia.eduresearchgate.net.

The following table illustrates the expected outcomes for the chemoselective reduction of this compound based on the chosen reagent.

| Reagent/Catalyst | Expected Major Product |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | N-tert-butyl-N-ethyl-ethylamine |

| Disiamylborane | Acetaldehyde (B116499) |

| [Mo(CO)6] (High Temperature) | N-tert-butyl-N-ethyl-ethylamine |

| [Mo(CO)6] (Low Temperature) | Acetaldehyde |

| Zirconocene hydrochloride | Acetaldehyde |

The reductive activation of this compound can lead to the in-situ formation of electrophilic iminium ions and nucleophilic enamines. These intermediates are highly valuable in C-C bond-forming reactions. A common strategy for this transformation is the hydrosilylation of the amide catalyzed by Vaska's complex (IrCl(CO)(PPh3)2) acs.orgchinesechemsoc.org. The initial product of this reaction is a hemiaminal, which, upon treatment with an acid, can eliminate water to form a highly electrophilic iminium ion nih.gov.

This iminium ion can then be trapped by a variety of nucleophiles, such as silyl (B83357) enol ethers, organometallic reagents, or electron-rich arenes, to form new C-C bonds at the carbon that was formerly the carbonyl carbon.

Alternatively, if the alkyl groups on the nitrogen of the amide have α-protons, the iminium ion can be deprotonated to form a nucleophilic enamine dntb.gov.uarsc.org. In the case of this compound, deprotonation would occur at the ethyl group to yield N-tert-butyl-N-vinyl-ethanamine. This enamine can then react with various electrophiles.

The choice of reaction conditions and the nature of the subsequent trapping agent determine whether the iminium ion or the enamine pathway is favored.

N-sulfonylformamidines are valuable synthetic intermediates and can be prepared from tertiary amides like this compound. A direct method involves the condensation of the amide with a sulfonamide in the presence of an activating agent acs.orgacs.org. Thionyl chloride is a common activating agent that reacts with the formamide (B127407) to generate a Vilsmeier-type reagent, which is an electrophilic iminium species acs.orgnih.gov. This reactive intermediate then undergoes nucleophilic attack by the sulfonamide, followed by dehydration, to yield the N-sulfonylformamidine.

For this compound, the reaction with a sulfonamide (e.g., p-toluenesulfonamide) in the presence of thionyl chloride would be expected to yield the corresponding N'-(p-tolylsulfonyl)-N-tert-butyl-N-ethylacetamidine. The reaction conditions are typically mild, and the products are often obtained in high yields acs.org.

The following table provides representative examples of sulfonamides that could be used in this reaction with this compound.

| Sulfonamide | Expected N-Sulfonylformamidine Product |

| p-Toluenesulfonamide | N'-(p-tolylsulfonyl)-N-tert-butyl-N-ethylacetamidine |

| Methanesulfonamide | N'-(methylsulfonyl)-N-tert-butyl-N-ethylacetamidine |

| Benzenesulfonamide | N'-(phenylsulfonyl)-N-tert-butyl-N-ethylacetamidine |

Direct Carbon-Hydrogen (C-H) Functionalization of Amides

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of unactivated C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalization.

The C(sp3)-H bonds alpha to the nitrogen atom in this compound are susceptible to functionalization through a hydrogen atom transfer (HAT) mechanism scienceopen.comdntb.gov.ua. This process involves the abstraction of a hydrogen atom from the α-carbon to generate a highly reactive α-amido radical. This radical can then be intercepted by a variety of radical acceptors to form new chemical bonds.

Photocatalysis is a particularly effective method for initiating HAT in amides. In the presence of a suitable photocatalyst and a hydrogen atom abstractor, visible light irradiation can promote the formation of the α-amido radical columbia.eduresearchgate.netchinesechemsoc.org. This radical can then participate in reactions such as conjugate additions to Michael acceptors or couplings with other radical species.

For this compound, HAT would preferentially occur at the methylene (B1212753) group of the ethyl substituent due to the lower bond dissociation energy of a secondary C-H bond compared to a primary C-H bond. The resulting radical could then be trapped, for example, by an electron-deficient alkene to form a new C-C bond.

Site-Selective Amide Activation and Transformation

Achieving site-selectivity in the functionalization of molecules with multiple reactive sites is a significant challenge in organic synthesis. For this compound, which possesses several different types of C-H bonds, catalyst-controlled reactions are crucial for directing functionalization to a specific position.

Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving site-selective C-H activation acs.orgnih.govacs.orgrsc.orgnih.gov. The selectivity is often governed by the formation of a metallacyclic intermediate, where the amide oxygen acts as a directing group. The size and stability of this metallacycle can favor the activation of one C-H bond over others.

For instance, a rhodium catalyst might selectively activate a specific C-H bond on one of the alkyl substituents of this compound, leading to site-selective arylation, alkylation, or other transformations. The choice of the metal catalyst and the ligands can be tuned to favor the activation of a particular C-H bond, thereby controlling the regiochemical outcome of the reaction nih.govnih.gov. This approach allows for the late-stage functionalization of the amide scaffold with a high degree of precision.

Derivatization to Thioamides

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, providing access to a class of compounds with diverse applications in medicinal chemistry and materials science. This derivatization of the this compound scaffold involves the replacement of the carbonyl oxygen atom with a sulfur atom. A common and effective method for this thionation reaction is the use of Lawesson's reagent.

The reaction of this compound with Lawesson's reagent proceeds by a mechanism involving a [2+2] cycloaddition of the thionating agent to the amide carbonyl group, forming a transient four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion leads to the formation of the desired thioamide and a stable phosphorus-oxygen double bond, which drives the reaction forward.

A typical procedure for the thionation of an amide like this compound involves dissolving Lawesson's reagent in a suitable solvent, such as tetrahydrofuran (B95107) (THF). chemspider.com An equimolar or slight excess of the amide is then added to the solution. The reaction can often be carried out at room temperature, although in some cases, heating may be necessary to ensure complete conversion. chemspider.com Monitoring the reaction progress by thin-layer chromatography (TLC) is standard practice.

Upon completion of the reaction, an aqueous work-up is essential to remove the phosphorus-containing byproducts. chemspider.com This is typically followed by extraction with an organic solvent and purification of the crude product by column chromatography to yield the pure N-tert-butyl-N-ethylthioacetamide. While other thionating agents like phosphorus pentasulfide (P4S10) can also be used, Lawesson's reagent is often preferred due to its milder reaction conditions and generally higher yields. chemspider.comorganic-chemistry.org

The following table outlines a representative protocol for the synthesis of N-tert-butyl-N-ethylthioacetamide from this compound using Lawesson's reagent, based on general procedures for amide thionation.

| Reagent/Parameter | Condition/Value |

| Starting Material | This compound |

| Thionating Agent | Lawesson's Reagent |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes to overnight |

| Work-up | Aqueous work-up followed by extraction |

| Purification | Silica (B1680970) gel chromatography |

| Expected Product | N-tert-butyl-N-ethylthioacetamide |

Structure Reactivity Relationships and Analogues of N Tert Butyl N Ethylacetamide

Conformational Preferences and Steric Effects of N-Substituents on Amide Bond Characteristics

The defining feature of an amide bond is the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This gives the carbon-nitrogen (C-N) bond partial double-bond character, which restricts rotation and generally enforces a planar geometry. azom.comnanalysis.com However, bulky substituents on the nitrogen atom, such as the tert-butyl group in N-tert-butyl-N-ethylacetamide, introduce significant steric strain that can alter these fundamental characteristics.

The tert-butyl group is exceptionally bulky and is often used in chemical studies to probe the effects of steric hindrance. nih.gov Its presence on the amide nitrogen leads to several key effects:

Increased Rotational Barrier: While all amides have a rotational barrier around the C-N bond, bulky N-substituents can further increase this barrier. Theoretical studies on related secondary amides show that bulky groups like tert-butyl significantly raise the energy required for cis/trans isomerization. nih.govdntb.gov.ua This is due to the severe steric repulsion that occurs in the transition state of rotation.

Destabilization of Planarity: The steric clash between the large tert-butyl group, the ethyl group, and the acetyl methyl group can force the amide bond to deviate from its preferred planar conformation. This involves pyramidalization of the nitrogen atom and twisting around the C-N bond. nih.gov Such distortions disrupt the ideal orbital overlap required for resonance, weakening the C-N double-bond character.

Influence on Isomer Preference: In amides where cis-trans isomerism is possible, bulky substituents can dramatically shift the equilibrium. For instance, in studies of N-acetylproline derivatives, a 5-tert-butyl substituent was shown to profoundly affect the amide isomer equilibrium, favoring the cis-isomer in cases where it would typically be the minor form. acs.orgnih.gov This highlights the power of steric interactions to override other conformational preferences.

These steric effects have a direct impact on the amide bond's physical and chemical properties. A decrease in resonance stabilization due to non-planarity makes the carbonyl carbon more electrophilic and the nitrogen atom more basic compared to a planar amide.

| Amide Bond Characteristic | Effect of N-tert-butyl Group | Underlying Reason |

|---|---|---|

| C-N Bond Rotational Barrier | Increased | High steric repulsion in the rotational transition state. dntb.gov.ua |

| Amide Planarity | Decreased (Nitrogen Pyramidalization) | Steric repulsion between the N-substituents and the acyl group. nih.gov |

| Resonance Stabilization | Decreased | Poor orbital overlap from loss of planarity. |

| C-N Bond Length | Lengthened | Reduced double-bond character. nih.gov |

Comparative Studies with N-Methylacetamide and N-Ethylacetamide

To fully appreciate the impact of the N-substituents in this compound, it is useful to compare it with simpler, less sterically hindered secondary amides like N-methylacetamide (NMA) and N-ethylacetamide.

N-Methylacetamide (NMA) is a foundational model for the peptide bond in proteins and has been studied extensively. umich.edu It exists predominantly in the trans conformation, which is significantly more stable than the cis form. umich.edu Its C-N rotational barrier is a benchmark for amide resonance energy.

N-Ethylacetamide introduces a slightly larger ethyl group. NMR studies have shown that it also prefers a trans conformation, with the ethyl group twisted out of the main amide plane. researchgate.netnih.gov The steric demand is greater than in NMA but still allows for a relatively planar and stable amide bond.

In contrast, This compound features a tertiary nitrogen with one very large and one medium-sized alkyl group. The cumulative steric hindrance is substantial. Unlike NMA and N-ethylacetamide, which have a hydrogen on the nitrogen, this compound lacks the ability to form hydrogen bonds as a donor and has a more crowded environment around the nitrogen. This leads to a higher propensity for deviation from planarity and a potentially higher barrier to rotation compared to its secondary amide counterparts. Theoretical studies on the related N-ethyl,N-methylacetamide have explored the conformational preferences between syn and anti forms, showing that both steric and electronic effects dictate the most stable arrangement. researchgate.net Extrapolating from this, the much larger tert-butyl group would be expected to dominate the conformational landscape of this compound.

| Property | N-Methylacetamide | N-Ethylacetamide | This compound (Expected) |

|---|---|---|---|

| Amide Type | Secondary | Secondary | Tertiary |

| Molecular Formula | C3H7NO wikipedia.org | C4H9NO nih.gov | C8H17NO |

| Dominant Conformer | Trans umich.edu | Trans researchgate.net | Conformation dictated by minimizing steric clash of the tert-butyl group. |

| Relative Steric Hindrance | Low | Moderate | Very High |

| Amide Planarity | High | High | Likely reduced due to steric strain. |

Exploration of Derivatives as Synthetic Intermediates

The unique structural and electronic properties of sterically hindered amides, such as derivatives of this compound, make them useful as synthetic intermediates. Their modified reactivity can be exploited to achieve specific chemical transformations.

One major area where hindered amides are relevant is in reactions where the amide itself is the target. The synthesis of sterically crowded amides can be challenging, often requiring specialized coupling agents or reaction conditions to overcome the low reactivity of the corresponding hindered amines. nih.govchimia.chrsc.org For example, protocols using acyl fluorides have been developed specifically to facilitate amide bond formation for sterically hindered substrates where standard methods fail. researchgate.net

Conversely, the amide group can be used to direct reactions or can be transformed into other functional groups. While amides are generally stable, their reactivity can be enhanced. For instance, N-tert-butyl acetamide (B32628) can be used in the synthesis of more complex molecules, such as titanium amidate compounds, by reacting with organometallic precursors. mdpi.com In another example, N-acetyl, tert-butyl amide derivatives of amino acids have been synthesized as substrates for biochemical research, showcasing the use of the hindered tert-butylamide group in creating specific molecular tools. nih.gov

The steric bulk can also influence selectivity in reactions at adjacent positions. Furthermore, highly twisted, non-planar amides can undergo selective N-C bond cleavage under certain catalytic conditions, a transformation not readily accessible for typical planar amides. While specific examples detailing the use of this compound as a synthetic intermediate are not prevalent in the literature, the principles derived from related hindered amides suggest its potential utility in contexts requiring controlled reactivity, steric shielding, or as a precursor to other functional groups via selective bond cleavage. nih.govnih.gov

Emerging Trends and Future Directions in N Tert Butyl N Ethylacetamide Research

Development of Green and Sustainable Synthetic Routes for Amides

The synthesis of amides, a cornerstone of organic and medicinal chemistry, has traditionally relied on methods that are effective but often generate significant chemical waste. semanticscholar.orgscispace.com Conventional approaches frequently employ stoichiometric activating agents like carbodiimides or phosphonium (B103445) salts, which lead to poor atom economy and the production of byproducts that are difficult to separate and dispose of. scispace.commdpi.com Furthermore, the use of hazardous and high-boiling point solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) presents environmental and health concerns. researchgate.net In response, the development of green and sustainable synthetic routes for amides, directly applicable to the synthesis of N-tert-butyl-N-ethylacetamide, is a major research focus.

Key areas of innovation in green amide synthesis include:

Direct Catalytic Amidation: This approach circumvents the need for stoichiometric activators by using catalysts to directly couple a carboxylic acid with an amine. mdpi.com Boron-based catalysts, for example, have shown significant promise. catalyticamidation.info For a compound like this compound, this would involve the direct reaction of acetic acid and N-tert-butyl-N-ethylamine, releasing only water as a byproduct and dramatically improving the atom economy.

Mechanochemistry: By using mechanical force, such as ball milling, to drive chemical reactions, mechanochemistry often eliminates the need for bulk solvents. bohrium.com This solvent-free approach reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis. acs.orgnih.govchemrxiv.org The synthesis of amides via mechanochemical methods is a rapidly growing field. bohrium.comorganic-chemistry.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. researchgate.netnih.gov Flow chemistry can be particularly advantageous for amide synthesis, allowing for rapid optimization and the potential for integrating synthesis and purification steps. rsc.orgamidetech.com A solvent-free continuous flow protocol for amide synthesis has been developed using EDC.HCl as a reagent, demonstrating the potential for high-yield, scalable production. rsc.org

Use of Greener Solvents: When solvents are necessary, research is shifting towards more sustainable alternatives. Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone are gaining traction as replacements for traditional dipolar aprotic solvents. bohrium.comnih.gov Water is considered an ideal green solvent, although its application in amide synthesis presents challenges that are being actively researched. bohrium.com

Biocatalysis: Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild, aqueous conditions. nih.govnih.gov This enzymatic approach is highly selective and environmentally benign, offering a sustainable pathway for producing a diverse range of amides. nih.govnih.gov

These green methodologies represent a paradigm shift in how chemists can approach the synthesis of molecules like this compound.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Key Principle | Advantages for Amide Synthesis | Disadvantages/Challenges |

|---|---|---|---|

| Traditional Coupling | Stoichiometric activation of carboxylic acid | Broad substrate scope, reliable | Poor atom economy, significant waste, often uses hazardous reagents/solvents scispace.com |

| Direct Catalytic Amidation | Catalyst facilitates direct acid-amine coupling | High atom economy (water is the only byproduct), reduced waste mdpi.com | Catalyst development is ongoing, may require higher temperatures |

| Mechanochemistry | Mechanical energy drives the reaction | Solvent-free or reduced solvent use, potentially faster reaction times bohrium.com | Scalability can be a challenge, substrate compatibility |

| Flow Chemistry | Continuous reaction in a reactor | Enhanced safety and control, easy scalability, improved efficiency nih.gov | Requires specialized equipment, potential for clogging |

| Biocatalysis | Enzyme-catalyzed reaction | Mild reaction conditions, high selectivity, environmentally benign nih.govnih.gov | Limited substrate scope for some enzymes, enzyme stability and cost |

Integration of Machine Learning and Artificial Intelligence in Amide Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for chemical discovery and process development. engineering.org.cn For research concerning this compound, AI and machine learning (ML) offer the potential to accelerate the design of synthetic routes, predict reaction outcomes, and optimize reaction conditions with unprecedented speed and accuracy.

Key applications of AI and ML in amide chemistry include:

Retrosynthesis Prediction: Traditionally a manual process reliant on expert knowledge, retrosynthesis can now be augmented by AI. grace.com AI-driven tools can analyze a target molecule like this compound and propose multiple synthetic pathways by "deconstructing" the molecule into simpler, commercially available precursors. engineering.org.cnmit.edu These platforms, trained on vast databases of chemical reactions, can identify both conventional and novel synthetic routes, potentially highlighting more efficient or sustainable options that a human chemist might overlook. chemcopilot.comarxiv.org

Reaction Yield and Outcome Prediction: Machine learning models can be trained to predict the outcome and yield of chemical reactions. pku.edu.cnnih.gov By inputting features of the reactants (e.g., N-tert-butyl-N-ethylamine and an acylating agent), reagents, and solvent, these models can forecast the likelihood of a successful reaction and its potential yield. pnas.org This predictive capability can drastically reduce the amount of trial-and-error experimentation required in the lab, saving time, resources, and minimizing waste. pku.edu.cn Even with small datasets, ML algorithms like random forests have shown outstanding performance in predicting amide synthesis conversion rates. pku.edu.cn

High-Throughput Screening (HTS) and Optimization: AI can guide high-throughput screening experiments to rapidly identify optimal reaction conditions. nih.gov An AI model can suggest a diverse set of experimental conditions (e.g., catalysts, solvents, temperatures) for the synthesis of this compound. The results from these experiments can then be fed back into the model, allowing it to learn and suggest the next, more promising set of experiments, creating a closed loop of automated discovery and optimization. youtube.com

Computational Mechanism and Catalyst Design: Computational chemistry, enhanced by machine learning, allows for a deeper understanding of reaction mechanisms at the molecular level. acs.orgresearchgate.net By simulating the amide bond formation process, researchers can identify key transition states and intermediates. This knowledge can then be used to design more efficient catalysts for the synthesis of specific amides.

The integration of these computational tools is transforming chemical research from a process of manual experimentation to a data-driven science, enabling faster and more intelligent development of synthetic routes for molecules like this compound.

Table 2: Applications of AI and Machine Learning in Amide Chemistry

| Application Area | AI/ML Function | Typical Model/Algorithm | Impact on Research |

|---|---|---|---|

| Retrosynthesis | Proposes synthetic pathways from target molecule to precursors | Transformer-based models, Graph Neural Networks (GNNs) engineering.org.cnchemcopilot.com | Accelerates synthesis design, uncovers novel and more sustainable routes grace.com |

| Yield Prediction | Predicts the conversion rate or yield of a reaction | Random Forest, Support Vector Machines, Neural Networks pku.edu.cnnih.gov | Reduces trial-and-error, saves resources, prioritizes promising reactions |

| Condition Optimization | Identifies optimal catalysts, solvents, and temperatures | Bayesian Optimization, Reinforcement Learning | Rapidly finds the most efficient synthesis conditions, improves yield and purity |

| Mechanism Analysis | Simulates reaction pathways and transition states | Quantum Mechanics/Machine Learning (QM/MM) acs.org | Provides fundamental insights for designing better catalysts and processes |

Q & A

Q. How should ethical considerations be integrated into research involving this compound?

- Methodological Answer: Obtain approval from institutional review boards (IRBs) for biological studies. Document waste disposal procedures (e.g., incineration for organic solvents) in compliance with EPA guidelines. Include ethical statements in publications to address reproducibility and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.